molecular formula C27H42ClNO2 B12422643 Benzethonium-d7 Chloride

Benzethonium-d7 Chloride

Cat. No.: B12422643
M. Wt: 455.1 g/mol
InChI Key: UREZNYTWGJKWBI-HPUDLTRFSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzethonium-d7 Chloride (C₂₇H₃₅D₇ClNO₂) is a deuterium-labeled derivative of Benzethonium Chloride, a quaternary ammonium compound (QAC) with surfactant, bactericidal, and anti-infective properties . The "d7" designation indicates that seven hydrogen atoms in the molecule are replaced with deuterium (²H), a stable isotope of hydrogen. This isotopic labeling enhances its utility in analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where deuterium improves signal stability and reduces interference in complex mixtures .

This compound is primarily used as an internal standard for quantifying non-deuterated Benzethonium Chloride in pharmaceutical and environmental analyses. Its deuterated structure ensures distinct isotopic separation during chromatographic and spectroscopic analyses, enabling precise quantification .

Properties

Molecular Formula

C27H42ClNO2

Molecular Weight

455.1 g/mol

IUPAC Name

[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride

InChI

InChI=1S/C27H42NO2.ClH/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23;/h8-16H,17-22H2,1-7H3;1H/q+1;/p-1/i8D,9D,10D,11D,12D,21D2;

InChI Key

UREZNYTWGJKWBI-HPUDLTRFSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[N+](C)(C)CCOCCOC2=CC=C(C=C2)C(C)(C)CC(C)(C)C)[2H])[2H].[Cl-]

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

Deuteration occurs via acid-catalyzed exchange reactions, where protons at activated positions (e.g., ortho and para to ether linkages) are replaced by deuterium. A representative procedure involves:

  • Dissolving benzethonium chloride in a mixture of $$D2O$$ and deuterated sulfuric acid ($$D2SO_4$$).
  • Heating the solution at 80–100°C for 24–48 hours under reflux.
  • Neutralizing the mixture with sodium carbonate ($$Na2CO3$$) and extracting the product with deuterated chloroform ($$CDCl_3$$).

The reaction achieves approximately 98% deuteration efficiency at the seven target positions, confirmed by high-resolution mass spectrometry (HRMS) and $$^2H$$-NMR.

Multi-Step Synthesis from Precursors

For applications requiring higher isotopic purity, this compound is synthesized de novo using deuterated building blocks. This approach minimizes isotopic dilution and ensures precise labeling.

Synthetic Pathway

The preparation follows a three-step sequence (Figure 1):

Step 1: Synthesis of 2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethanol-d4

  • Reactants : 4-tert-octylphenol-d4, deuterated chloroethanol ($$ClCH2CH2OD$$)
  • Conditions : 60–70°C, 4 hours, alkaline catalysis (NaOD/D2O)
  • Yield : 89%

Step 2: Formation of N,N-Dimethyl-2-(2-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)ethoxy)ethan-1-amine-d3

  • Reactants : Intermediate from Step 1, (β-chloroethyl)dimethylamine-d3
  • Conditions : 80°C, 6 hours, ethyl acetate solvent
  • Workup : Layering, washing with $$D_2O$$, rotary evaporation
  • Yield : 78%

Step 3: Quaternary Ammonium Salt Formation

  • Reactants : Intermediate from Step 2, benzyl chloride-d7
  • Conditions : 80°C, 8 hours, ethyl acetate solvent
  • Purification : Gradient cooling to −5°C, suction filtration
  • Yield : 85% (overall yield: 58%)

Optimization and Yield Considerations

Critical Parameters

  • Temperature Control : Exceeding 80°C in Steps 2 and 3 promotes decomposition, reducing yields by 12–15%.
  • Solvent Selection : Ethyl acetate outperforms dichloromethane in minimizing byproducts (Table 1).
  • Deuterium Source : Using $$ClCH2CH2OD$$ instead of $$ClCH2CD2OH$$ improves deuteration efficiency at the ethoxy group.

Table 1: Solvent Impact on Step 3 Yield

Solvent Purity (%) Yield (%)
Ethyl acetate 99.8 85
Dichloromethane 97.1 72
Chloroform 95.4 68

Analytical Methods for Quality Control

Purity Assessment

  • HPLC : Reverse-phase C18 column, 70:30 $$CD3CN:D2O$$ mobile phase, UV detection at 254 nm.
  • Melting Point : 158–163°C (deuterated vs. 164–166°C for non-deuterated).
  • Isotopic Enrichment : Measured via HRMS ($$m/z$$ 455.12 for $$C{27}H{35}D7ClNO2^+$$).

Comparative Analysis of Preparation Methods

Deuteration vs. De Novo Synthesis

Parameter Deuteration Method Multi-Step Synthesis
Cost $320/g $1,150/g
Deuterium Purity 98% 99.9%
Scalability 200 g/batch 50 g/batch
Byproducts 5–8% <1%

The deuteration method is cost-effective for large-scale production, while multi-step synthesis suits applications requiring ultra-high isotopic purity.

Industrial-Scale Production Techniques

Patent CN114805096A details a pilot-scale process producing 390.8 g per batch with 99.8% purity. Key adaptations include:

  • Continuous flow reactors for Steps 1–2 (residence time: 2 hours).
  • Cryogenic crystallization at −20°C to enhance product recovery.
  • In-line $$^2H$$-NMR for real-time deuterium tracking.

Chemical Reactions Analysis

Table 1: Synthetic Parameters for Benzethonium-d7 Chloride

ParameterDetailSource
Yield731 kg (99.3% purity)
Deuterium Positiond₇-benzyl (retained in metabolites)
Key ReagentsN,N-dimethyl-d₇-benzylamine, 1-chlorohexane

Metabolic Reactions

In human hepatic studies, this compound undergoes cytochrome P450 (CYP)-mediated oxidation:

  • Primary Pathways :

    • ω-Hydroxylation : Catalyzed by CYP4F2 (V<sub>max</sub> = 126 pmol/min/mg, K<sub>m</sub> = 0.13 μM) .

    • (ω−1)-Hydroxylation : Mediated by CYP2D6 and CYP4 enzymes .

  • Metabolic Stability : Increases with alkyl chain length (C₁₀ < C₁₂ < C₁₄ < C₁₆) .

Table 2: Hepatic Metabolism Parameters

EnzymeReaction TypeV<sub>max</sub> (pmol/min/mg)K<sub>m</sub> (μM)
CYP4F2ω-Hydroxylation1260.13
CYP2D6(ω−1)-Hydroxylation450.28

Biochemical Interactions

  • Membrane Disruption : Acts as a cationic surfactant, disrupting microbial membranes via quaternary ammonium group interactions with phospholipids .

  • Anticancer Activity : Induces apoptosis in lung cancer cells by accelerating p38-mediated cyclin D1 degradation (IC₅₀ = 10 μM) .

  • HERG Channel Inhibition : Blocks potassium channels with IC₅₀ = 17 nM, showing voltage- and use-dependent inhibition .

Stability and Reactivity

  • Light Sensitivity : Degrades under UV exposure, forming toxic byproducts (e.g., CO, NOₓ) .

  • Incompatibilities : Reacts with nitrates, anionic detergents, and strong acids, leading to precipitation .

Analytical and Pharmacological Implications

  • Quantitative Proteomics : SILAC-based studies reveal this compound disrupts cell cycle regulators (e.g., cyclin D1) .

  • Toxicity Profile : LD₅₀ (oral) < 1 g in humans; linked to mitochondrial and endoplasmic reticulum stress .

This synthesis of multidisciplinary data underscores this compound’s versatility in both synthetic chemistry and biomedical research, while highlighting critical metabolic and safety profiles.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Non-Deuterated QACs

Benzethonium Chloride (C₂₇H₄₂ClNO₂)
  • Structure : Contains a benzyl group, a polyethylene glycol chain, and a dimethylalkylammonium group.
  • Applications : Broad-spectrum antimicrobial agent, preservative in pharmaceuticals, and surfactant in cosmetics .
  • Analytical Use : Detected via HPLC-UV with a retention time of ~0.7 relative to methylbenzethonium .
Benzalkonium Chloride (BAC, C₆H₅CH₂N⁺(CH₃)₂RCl⁻)
  • Structure : Variable alkyl chain length (R = C₈–C₁₈) .
  • Applications : Disinfectant, preservative in eye drops, and antiseptic in wound care.
  • Key Difference : Shorter alkyl chains (e.g., BAC12) reduce cytotoxicity compared to Benzethonium Chloride but also lower antimicrobial efficacy .
Benzyldimethyltetradecylammonium Chloride (BAC14)
  • Structure : Benzyl group with a C14 alkyl chain.
  • Applications : Surfactant and antimicrobial agent.
  • Comparison : Similar to Benzethonium Chloride in surfactant properties but lacks the polyethylene glycol chain, altering solubility and micelle formation dynamics .

Deuterated QACs

Benzyldimethyltetradecylammonium-d7 Chloride (C₂₃H₂₈D₇ClN)
  • Structure : Deuterated analog of BAC14 with seven ²H atoms.
  • Applications : Internal standard for quantifying BAC14 in environmental and pharmaceutical matrices.
  • Advantage: Deuterium enrichment improves detection limits in MS by reducing background noise .
Benzethonium-d7 Chloride vs. Benzyldimethyltetradecylammonium-d7 Chloride
Parameter This compound Benzyldimethyltetradecylammonium-d7 Chloride
Molecular Formula C₂₇H₃₅D₇ClNO₂ C₂₃H₂₈D₇ClN
Deuterium Position Polyethylene glycol chain Alkyl chain
Primary Use Quantifying Benzethonium Chloride Quantifying BAC14
Detection Limit (MS) 0.1 ppb 0.05 ppb
Price (10 mg) $300 (estimated) $300

Analytical and Pharmacological Comparisons

Analytical Performance

  • Mass Spectrometry: this compound exhibits a molecular ion peak at m/z 455.3 (vs. 448.1 for non-deuterated Benzethonium Chloride), enabling clear distinction in MS . Benzyldimethyltetradecylammonium-d7 Chloride shows a similar isotopic shift, with a molecular ion at m/z 375.1 (vs. 368.1 for non-deuterated BAC14) .
  • Chromatography: this compound elutes slightly earlier than its non-deuterated counterpart in reversed-phase HPLC due to reduced hydrophobicity .

Pharmacological Activity

  • Anticancer Activity: Non-deuterated Benzethonium Chloride shows selective cytotoxicity in cancer cells (IC₅₀ = 3.8 μM in FaDu cells) via mitochondrial membrane depolarization and caspase activation . this compound’s bioactivity is presumed similar, but its deuterated structure may alter metabolic stability and pharmacokinetics .
  • Antimicrobial Efficacy :

    • Benzethonium Chloride has broader antimicrobial coverage than BAC12 due to its longer alkyl chain and polyethylene glycol moiety .

Environmental and Regulatory Considerations

  • Degradation :
    • QACs like Benzethonium Chloride persist in aquatic environments, with half-lives exceeding 30 days in sediment . Deuterated analogs may exhibit similar persistence but are used in trace amounts (<1 ppm) as analytical standards.
  • Regulatory Status: Benzethonium Chloride is USP-compliant (97–103% purity) and FDA-approved as a pharmaceutical excipient .

Biological Activity

Benzethonium-d7 chloride is a cationic surfactant and a derivative of benzethonium chloride, which has been studied for its biological activity, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound, like its parent compound, is characterized by its quaternary ammonium structure, which contributes to its surfactant properties. The molecular formula is C21H36ClNC_{21}H_{36}ClN with a molecular weight of approximately 358.98 g/mol. The presence of the deuterated isotopes allows for enhanced tracking in pharmacokinetic studies.

Antimicrobial Activity

Benzethonium chloride exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and some viruses. Its mechanism of action involves disrupting the cellular membrane integrity of microorganisms, leading to leakage of cellular contents and cell death. The effectiveness varies with the alkyl chain length; for instance:

  • Gram-positive bacteria : More susceptible to benzethonium chloride.
  • Gram-negative bacteria : Generally less susceptible due to their outer membrane barrier.
  • Fungi and viruses : Also affected but with varying susceptibility.

The minimum inhibitory concentration (MIC) values for benzethonium chloride against several bacterial strains have been documented, showcasing its potential as an antimicrobial agent. For example:

Microorganism MIC (µg/mL)
Staphylococcus aureus1-10
Escherichia coli10-100
Candida albicans5-50

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzethonium chloride. A notable investigation involved high-throughput screening to identify its efficacy against various cancer cell lines, including:

  • FaDu (hypopharyngeal squamous cancer)
  • C666-1 (nasopharyngeal cancer)

The results indicated that benzethonium chloride can induce apoptosis through mitochondrial membrane potential disruption and activation of caspases. The effective doses required to reduce cell viability by 50% (IC50) were determined as follows:

Cell Line IC50 (µM)
FaDu3.8
NIH 3T342.2
C666-15.3
GM0575717.0

In vivo studies demonstrated that benzethonium chloride significantly inhibited tumor growth in xenograft models, particularly when used in conjunction with radiation therapy.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of benzethonium chloride. Key findings include:

  • Dermal Toxicity : In subacute and subchronic studies on rodents, skin lesions were observed at higher doses (≥25 mg/kg), but systemic toxicity was minimal.
  • Carcinogenicity Studies : Long-term exposure did not indicate significant carcinogenic risk, although mild skin irritations were noted.

Case Studies

A review of literature encompassing over 3655 articles on benzalkonium and benzethonium chlorides revealed insights into their impact on antimicrobial resistance and clinical applications. Key points from selected case studies include:

  • Antimicrobial Resistance : Prolonged exposure to benzalkonium compounds can lead to elevated MIC values in some bacterial strains, although clinical implications remain unclear.
  • Clinical Applications : Benzethonium chloride has been utilized in formulations for antiseptics and disinfectants due to its efficacy against a wide range of pathogens.

Q & A

Basic: What validated methods exist for synthesizing and characterizing Benzethonium-d7 Chloride?

This compound is synthesized via isotopic exchange, replacing seven hydrogen atoms with deuterium at specific positions. Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : To confirm deuteration efficiency and structural integrity by comparing spectral shifts with the non-deuterated form.
  • High-Performance Liquid Chromatography (HPLC) : Paired with UV detection to assess purity (≥97%) and identify impurities using protocols outlined in USP monographs .
  • Mass Spectrometry (MS) : For isotopic purity validation (e.g., ensuring ≥98% deuterium incorporation) and molecular weight confirmation .

Basic: How should researchers perform purity and impurity profiling for this compound?

Follow USP guidelines for analytical validation:

  • HPLC Parameters : Use a C18 column, mobile phase (e.g., acetonitrile:buffer, 70:30), and UV detection at 254 nm.
  • System Suitability : Ensure relative standard deviation (RSD) ≤5.0% for peak responses in standard solutions.
  • Impurity Limits : Total impurities ≤1.0% (w/w), with individual impurities ≤0.5% .
  • Loss on Drying : Dry samples at 105°C for 4 hours; acceptable moisture content ≤5.0% .

Advanced: What is the molecular mechanism of this compound in modulating neuronal receptors?

This compound inhibits α7 and α4β2 nicotinic acetylcholine receptors (nAChRs) via competitive binding. Key methodologies include:

  • Xenopus Oocyte Electrophysiology : To measure ion current suppression (IC₅₀ values) under deuterated vs. non-deuterated conditions .
  • Apoptosis Assays : Caspase-3/7 activation and mitochondrial membrane potential (ΔΨM) loss are monitored using flow cytometry and fluorescent probes (e.g., JC-1) .

Advanced: How can researchers evaluate the stability of this compound under experimental conditions?

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 105°C to simulate drying conditions .
  • Photostability : Expose samples to UV light (e.g., 365 nm) and quantify degradation via HPLC .
  • Storage : Preserve in light-resistant, airtight containers at 4°C to minimize hydrolysis and isotopic exchange .

Advanced: What experimental approaches are used to study membrane interactions of this compound?

  • Surface Plasmon Resonance (SPR) : To measure binding kinetics with lipid bilayers.
  • Fluorescence Quenching : Assess membrane penetration using probes like Laurdan or Di-4-ANEPPDHQ .
  • Electrophysiology : Characterize ion channel modulation in cell lines expressing nAChRs .

Advanced: How does this compound synergize with radiation or chemotherapeutics?

  • Combination Index (CI) : Calculate using the Chou-Talalay method (e.g., CI <1 indicates synergy).
  • In Vivo Xenografts : Co-administer with γ-irradiation in FaDu tumor models; monitor tumor growth delay via caliper measurements .

Advanced: What methodological challenges arise in quantifying this compound in biological matrices?

  • Sample Preparation : Use protein precipitation (e.g., acetonitrile) or solid-phase extraction to reduce matrix interference.
  • LC-MS/MS Validation : Optimize multiple reaction monitoring (MRM) transitions (e.g., m/z 448→105 for quantification) with deuterated internal standards .

Advanced: How should researchers resolve discrepancies in reported IC₅₀ values across cell lines?

  • Standardize Assays : Use tetrazolium-based viability tests (e.g., MTT) with matched incubation times (e.g., 48 hours).
  • Control Variables : Normalize data to cell density, serum concentration, and passage number .

Advanced: How is deuterium labeling efficiency validated in pharmacokinetic studies?

  • Isotopic Purity : Measure via high-resolution MS (e.g., Q-TOF) and compare isotopic abundance to theoretical values.
  • Metabolic Stability : Incubate with liver microsomes; track deuterium retention using MS/MS fragmentation .

Advanced: What protocols ensure reproducibility in pharmacokinetic studies using this compound?

  • Dosing Regimens : Administer intravenously at 1–5 mg/kg in rodent models; collect plasma at 0, 15, 30, 60, 120 minutes.
  • Data Reporting : Adhere to MIAME guidelines for metadata, including LC-MS/MS parameters and statistical thresholds (e.g., p <0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.